![molecular formula C12H16BrNO4 B14412221 Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate CAS No. 81564-81-0](/img/structure/B14412221.png)
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl group, an acetyloxy group, and a brominated pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 4-bromo-1H-pyrrole.
Acetylation: The brominated pyrrole is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyloxy group.
Esterification: The final step involves the esterification of the acetylated bromopyrrole with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrrole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Oxidation and Reduction: Formation of ketones, aldehydes, and alcohols.
Applications De Recherche Scientifique
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate involves its interaction with specific molecular targets and pathways. The brominated pyrrole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The acetyloxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A simple ester used in various organic syntheses.
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate: Another ester with a similar acetyloxy group but different core structure.
S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate: A thioester with a similar acetyloxy group.
Uniqueness
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate is unique due to the presence of the brominated pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the acetyloxy and ethyl groups further enhances its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
81564-81-0 |
|---|---|
Formule moléculaire |
C12H16BrNO4 |
Poids moléculaire |
318.16 g/mol |
Nom IUPAC |
ethyl 2-[1-(2-acetyloxyethyl)-4-bromopyrrol-2-yl]acetate |
InChI |
InChI=1S/C12H16BrNO4/c1-3-17-12(16)7-11-6-10(13)8-14(11)4-5-18-9(2)15/h6,8H,3-5,7H2,1-2H3 |
Clé InChI |
SYKRXXFWLQKAKU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=CN1CCOC(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


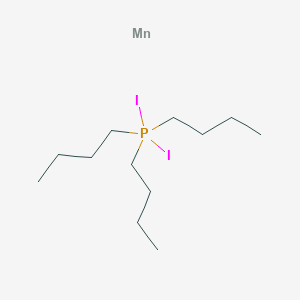
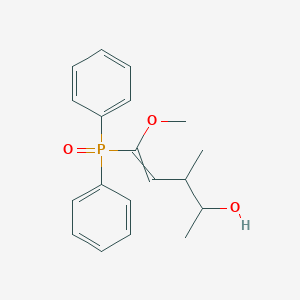
![4-chloro-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14412164.png)
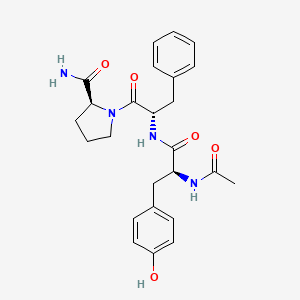
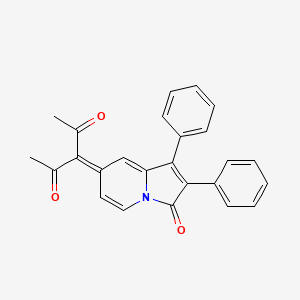
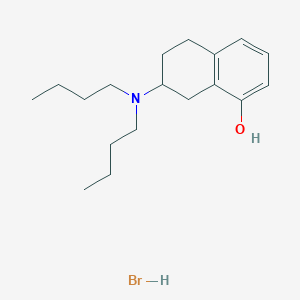
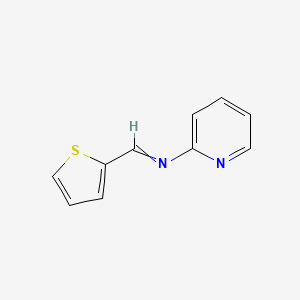
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
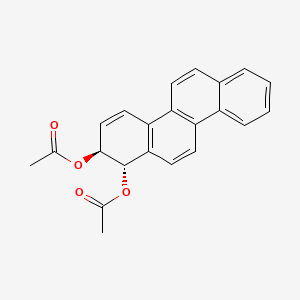
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
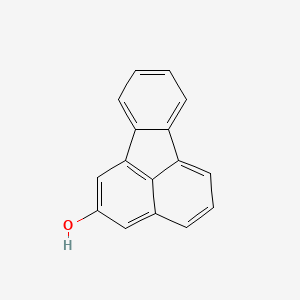
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
